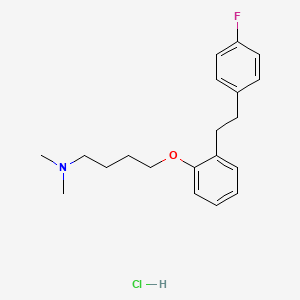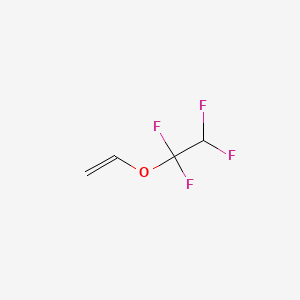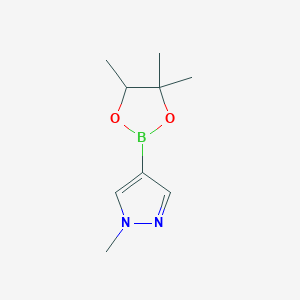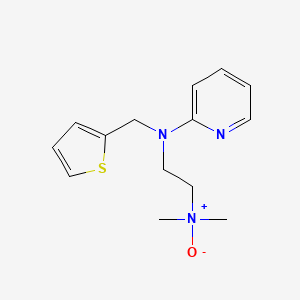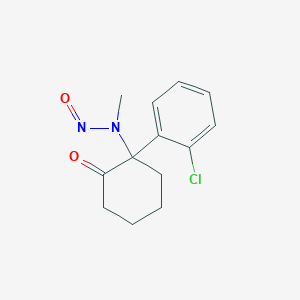
N-Nitrosoketamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitrosoketamine is a chemical compound derived from ketamine, a well-known anesthetic and analgesic. This compound belongs to the class of N-nitroso compounds, which are formed through the reaction of secondary or tertiary amines with nitrous acid. This compound has garnered attention due to its potential genotoxic effects and its relevance in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions: N-Nitrosoketamine is synthesized by reacting ketamine with sodium nitrite in an acidic medium. The typical procedure involves dissolving ketamine in acetic acid, followed by the addition of sodium nitrite. The reaction mixture is stirred and then poured into ice-cold water. The N-nitroso compound is extracted using chloroform, and the organic phase is dehydrated and evaporated to obtain this compound .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method described above can be adapted for industrial purposes. The key factors in scaling up include ensuring the purity of reactants, maintaining reaction conditions, and optimizing extraction and purification processes to achieve high yields.
化学反応の分析
Types of Reactions: N-Nitrosoketamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-nitroso derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of the nitroso group.
科学的研究の応用
N-Nitrosoketamine has several scientific research applications, including:
Chemistry: It is used to study the formation and reactivity of N-nitroso compounds, which are relevant in understanding the mechanisms of carcinogenesis.
Biology: Research on this compound helps in understanding its genotoxic effects and its impact on cellular processes.
Medicine: While ketamine is used as an anesthetic, this compound’s potential genotoxicity is studied to assess the safety of ketamine derivatives.
作用機序
N-Nitrosoketamine exerts its effects through its interaction with cellular components. The compound is known to be genotoxic, meaning it can cause damage to genetic material. This genotoxicity is primarily due to the formation of reactive intermediates that interact with DNA, leading to mutations and potentially carcinogenic effects. The exact molecular targets and pathways involved in its genotoxicity are still under investigation .
類似化合物との比較
N-Nitrosoketamine is unique compared to other N-nitroso compounds due to its derivation from ketamine. Similar compounds include:
N-Nitrosodimethylamine: A well-known carcinogen formed from dimethylamine and nitrous acid.
N-Nitrosodiethylamine: Another carcinogenic compound formed from diethylamine and nitrous acid.
N-Nitrosomorpholine: Formed from morpholine and nitrous acid, known for its genotoxic effects.
This compound stands out due to its specific origin from ketamine and its relevance in studying the safety of ketamine derivatives .
特性
CAS番号 |
86144-35-6 |
|---|---|
分子式 |
C13H15ClN2O2 |
分子量 |
266.72 g/mol |
IUPAC名 |
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methylnitrous amide |
InChI |
InChI=1S/C13H15ClN2O2/c1-16(15-18)13(9-5-4-8-12(13)17)10-6-2-3-7-11(10)14/h2-3,6-7H,4-5,8-9H2,1H3 |
InChIキー |
GZAIYYSKYBNACI-UHFFFAOYSA-N |
正規SMILES |
CN(C1(CCCCC1=O)C2=CC=CC=C2Cl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-b-D-2'-deoxyribofuranosyl]guanine](/img/structure/B13412651.png)
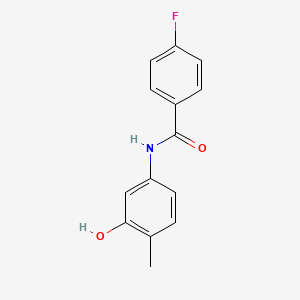

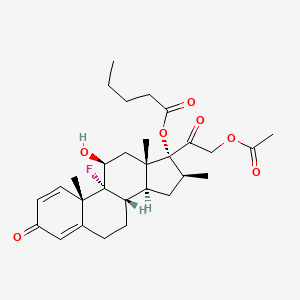
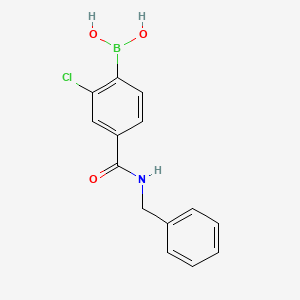
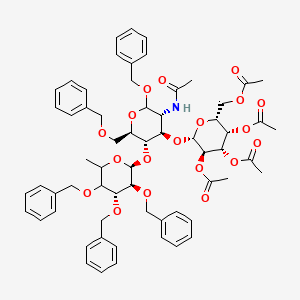
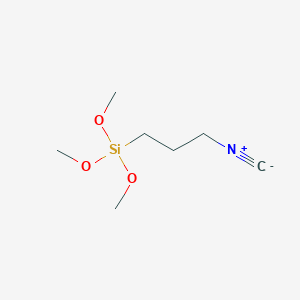
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
